CD73-IN-1
Overview
Description
Mechanism of Action
Target of Action
The primary target of CD73-IN-1 is CD73 , also known as ecto-5’-nucleotidase . CD73 is a key enzyme in the purinergic signaling pathway, responsible for the generation of immune suppressive adenosine . It is frequently overexpressed across a variety of cancers . The expression of CD73 is higher in tumors than in the corresponding healthy tissues and is associated with a poor prognosis .
Mode of Action
This compound interacts with its target, CD73, by binding to it and inhibiting its enzymatic activity . This interaction results in the suppression of the production of adenosine, a molecule that plays a crucial role in the suppression of an adequate anti-tumor immune response . By inhibiting CD73, this compound can potentially reinvigorate anti-tumor immunity .
Biochemical Pathways
CD73 is involved in the conversion of adenosine monophosphate (AMP) to adenosine . This conversion is a critical step in the purinergic signaling pathway . Adenosine, the product of this reaction, has immunosuppressive effects . By inhibiting CD73, this compound disrupts this pathway, reducing the production of adenosine and potentially alleviating its immunosuppressive effects .
Pharmacokinetics
They are designed to have high permeability and low clearance, which can enhance their bioavailability .
Result of Action
The inhibition of CD73 by this compound leads to a reduction in the production of adenosine . This can result in the alleviation of the immunosuppressive effects of adenosine, potentially enhancing anti-tumor immunity . Moreover, the inhibition of CD73 can also affect cancer cell proliferation, tumor growth, angiogenesis, and metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, hypoxia, a condition often found in the tumor microenvironment, can drive the upregulation of CD73 . This could potentially influence the efficacy of this compound. Furthermore, the expression of CD73 and the generation of adenosine by tumor or tumor-associated immune cells is a common resistance mechanism to many cancer treatments . Therefore, the tumor microenvironment and the presence of other treatments can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and leading to downstream effects on cellular functions .
Cellular Effects
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including those mediated by kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects collectively contribute to its potential therapeutic applications in conditions such as cancer and inflammation .
Molecular Mechanism
At the molecular level, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, altering their activity . This binding can lead to enzyme inhibition or activation, depending on the target . For example, its interaction with cyclooxygenase results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide have been studied over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These findings suggest that it may have potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide vary with dosage. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect the levels of various metabolites, including those involved in energy production and detoxification processes . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments . For example, it may be preferentially taken up by certain cell types or tissues, leading to higher local concentrations and enhanced biological effects .
Subcellular Localization
The subcellular localization of 5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD73-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its binding affinity and specificity for CD73. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic or heteroaromatic compounds as starting materials, which undergo various reactions such as nitration, reduction, and cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high purity and yield. This typically includes:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification Techniques: Using methods like crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
CD73-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties.
Scientific Research Applications
CD73-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of CD73 in tumor progression and immune evasion.
Biochemistry: Researchers use this compound to study the enzymatic activity of CD73 and its role in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of CD73-IN-1
This compound is unique due to its high specificity and binding affinity for CD73, which allows for effective inhibition of the enzyme’s activity. Additionally, its small molecule nature provides advantages in terms of pharmacokinetics and ease of administration compared to antibody-based inhibitors .
Properties
IUPAC Name |
5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGALILHRFUCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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